Evidence 1: Enhanced Lipophilicity Compared to the Methyl Ester Analog
Tert-butyl 4-(4-oxobutan-2-yl)benzoate exhibits significantly higher lipophilicity compared to its direct methyl ester analog. This difference is quantifiable through the computed XLogP3 values, a key descriptor for predicting membrane permeability and solubility in medicinal chemistry [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Methyl 4-(4-oxobutan-2-yl)benzoate (CAS 240407-05-0): 2.4 |
| Quantified Difference | +0.4 log units (16.7% higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm on PubChem [1][2] |
Why This Matters
This 0.4 log unit increase in lipophilicity can significantly impact a compound's pharmacokinetic profile in drug discovery programs, altering membrane permeability and metabolic stability, which is crucial for selecting the appropriate intermediate for a target molecule.
- [1] PubChem. (2025). tert-Butyl 4-(4-oxobutan-2-yl)benzoate. PubChem CID 11118419. View Source
- [2] PubChem. (2025). Methyl 4-(4-oxo-2-butanyl)benzoate. PubChem CID 45116517. View Source
